N-(p-Aminophenethyl)spiperone
Overview
Description
3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is an aromatic ketone with the molecular formula C31H35FN4O2 . This compound is known for its complex structure, which includes multiple functional groups such as an amine, a fluorophenyl group, and a triazaspirodecane ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves multiple steps, starting from commercially available precursors. The key steps typically include:
- Formation of the triazaspirodecane ring system through a cyclization reaction.
- Introduction of the fluorophenyl group via a substitution reaction.
- Attachment of the aminophenyl group through a reductive amination process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: A compound with a similar fluorophenyl group but different overall structure and biological activity.
1-(5′-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-3′H-spiro[azetidine-3,1′-isobenzofuran]-1-yl)-2-(methylsulfonyl)ethanone: Another compound with a fluorophenyl group, used in different applications.
Uniqueness
3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its triazaspirodecane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar functional groups .
Biological Activity
N-(p-Aminophenethyl)spiperone (NAPS) is a compound of significant interest in pharmacology, particularly for its interactions with dopamine receptors. This article explores the biological activities of NAPS, including its receptor binding characteristics, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
NAPS is classified as an aromatic ketone with the molecular formula . Its structure includes a triazaspirodecane ring system, which contributes to its unique chemical and biological properties. This compound serves as a building block for synthesizing more complex molecules and has applications in various fields, including medicinal chemistry and materials science.
NAPS primarily interacts with dopamine D2 receptors, acting as a selective antagonist. The mechanism of action involves binding to the receptor sites, which modulates signal transduction pathways associated with dopamine neurotransmission. Studies have shown that NAPS can inhibit the binding of other ligands to D2 receptors, indicating its role in competitive inhibition .
Receptor Binding Studies
Research has demonstrated that NAPS exhibits high affinity for D2 dopamine receptors. A study reported that the compound could effectively compete with labeled ligands for binding to these receptors, with a dissociation constant () indicating strong binding affinity . The binding characteristics of NAPS were assessed using various experimental techniques, including fluorescence microscopy and radiolabeled ligand assays.
Enzyme Inhibition
NAPS has also been studied for its potential to inhibit specific enzymes associated with neurotransmitter metabolism. This inhibition can lead to altered levels of dopamine and other neurotransmitters in the brain, which may have implications for treating disorders such as schizophrenia and Parkinson's disease.
Therapeutic Applications
Given its pharmacological profile, NAPS is being explored for therapeutic applications in treating neurological disorders. Its ability to selectively bind to D2 receptors suggests potential use in managing conditions characterized by dopaminergic dysregulation. For instance, studies have indicated that NAPS could serve as a useful tool in understanding the dynamics of receptor desensitization and agonist-induced changes in receptor activity .
Case Studies
- Agonist-Induced Desensitization : A study investigated the effects of exposure to apomorphine on D2 receptor binding in rat pituitary tissue. Results showed that while total binding capacity remained unchanged, the affinity for NAPS decreased significantly after agonist exposure, suggesting a mechanism of receptor desensitization that could impact therapeutic strategies targeting D2 receptors .
- Fluorescent Ligand Development : Recent advancements have utilized NAPS as a scaffold for developing fluorescent ligands aimed at studying dopamine receptor dynamics in live cells. These fluorescent derivatives allow researchers to visualize receptor interactions and understand their physiological roles better .
Properties
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOJSVPHSJPGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70239663 | |
Record name | N-(4-Aminophenethyl)spiroperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93801-18-4 | |
Record name | N-(4-Aminophenethyl)spiroperidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093801184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Aminophenethyl)spiroperidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70239663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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